molecular formula C19H22O3 B14718434 Ethyl 4-[4-(benzyloxy)phenyl]butanoate CAS No. 6660-38-4

Ethyl 4-[4-(benzyloxy)phenyl]butanoate

Cat. No.: B14718434
CAS No.: 6660-38-4
M. Wt: 298.4 g/mol
InChI Key: ALTBQAVUXNXHFN-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(benzyloxy)phenyl]butanoate is an ester derivative featuring a butanoate backbone substituted with a phenyl ring bearing a benzyloxy group at the para position. The benzyloxy group (a phenylmethoxy substituent) introduces steric bulk and lipophilicity, making the compound valuable in synthetic organic chemistry, particularly in drug discovery and intermediates for functional materials.

  • Synthesis: Similar compounds, such as methyl 4-(3,4-bis(benzyloxy)phenyl)butanoate (D3), are synthesized via benzylation of phenolic hydroxyl groups using benzyl bromide and a base like K₂CO₃ in anhydrous DMF .
  • Key Features: The ethyl ester group enhances solubility in organic solvents, while the benzyloxy moiety acts as a protective group for phenolic hydroxyls or modulates electronic properties in subsequent reactions.

Properties

CAS No.

6660-38-4

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 4-(4-phenylmethoxyphenyl)butanoate

InChI

InChI=1S/C19H22O3/c1-2-21-19(20)10-6-9-16-11-13-18(14-12-16)22-15-17-7-4-3-5-8-17/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3

InChI Key

ALTBQAVUXNXHFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]butanoate typically involves the esterification of 4-[4-(benzyloxy)phenyl]butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-[4-(benzyloxy)phenyl]butanoic acid+ethanolacid catalystEthyl 4-[4-(benzyloxy)phenyl]butanoate+water\text{4-[4-(benzyloxy)phenyl]butanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-[4-(benzyloxy)phenyl]butanoic acid+ethanolacid catalyst​Ethyl 4-[4-(benzyloxy)phenyl]butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(benzyloxy)phenyl]butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-[4-(benzyloxy)phenyl]butanoic acid and ethanol.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid (HCl) under reflux conditions. Basic hydrolysis, or saponification, involves the use of sodium hydroxide (NaOH) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols. The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Hydrolysis: 4-[4-(benzyloxy)phenyl]butanoic acid and ethanol.

    Reduction: 4-[4-(benzyloxy)phenyl]butanol.

    Substitution: Products depend on the nucleophile used; for example, using sodium methoxide may yield 4-[4-(methoxy)phenyl]butanoate.

Scientific Research Applications

Ethyl 4-[4-(benzyloxy)phenyl]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-[4-(benzyloxy)phenyl]butanoic acid, which may then interact with biological targets. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 4-[4-(benzyloxy)phenyl]butanoate 4-Benzyloxy C₁₉H₂₂O₃ 298.38 g/mol Lipophilic intermediate; protective group applications Inferred
Ethyl 4-(4-bromophenyl)butanoate 4-Bromo C₁₂H₁₅BrO₂ 271.15 g/mol Cross-coupling precursor (e.g., Suzuki reactions)
Ethyl 4-[ethyl(phenyl)amino]butanoate 4-Ethyl(phenyl)amino C₁₄H₂₁NO₂ 235.33 g/mol Amine-functionalized ester; potential pharmacophore
Methyl 4-(3,4-dimethoxyphenyl)butanoate 3,4-Dimethoxy C₁₃H₁₈O₄ 238.28 g/mol Electron-rich aromatic system; antioxidant studies
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate 2-Formyl-6-methoxy-phenoxy C₁₄H₁₈O₅ 278.29 g/mol Aldehyde functionality for conjugation or further derivatization

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., benzyloxy, methoxy) increase aromatic ring electron density, influencing reactivity in electrophilic substitutions. Bromo substituents (electron-withdrawing) enhance suitability for cross-coupling reactions .
  • Steric Impact : Bulky substituents like benzyloxy reduce reaction rates in sterically demanding environments compared to smaller groups (e.g., methoxy) .

Physicochemical Properties

  • Solubility: Ethyl esters generally exhibit higher organic solvent solubility than methyl analogs. For example, Ethyl 4-[ethyl(phenyl)amino]butanoate (logP ~2.5) is more lipophilic than methyl esters .
  • Stability: Benzyloxy groups are stable under basic conditions but susceptible to hydrogenolysis (e.g., Pd/C, H₂), enabling deprotection strategies .

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